molecular formula C8H15NOS B14052843 (R)-N-(cyclopropylmethylidene)-2-methylpropane-2-sulfinamide

(R)-N-(cyclopropylmethylidene)-2-methylpropane-2-sulfinamide

Cat. No.: B14052843
M. Wt: 173.28 g/mol
InChI Key: RJWKIBPXFVCJQH-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-N-(cyclopropylmethylidene)-2-methylpropane-2-sulfinamide is a compound of interest in organic chemistry due to its unique structural features and potential applications. This compound contains a cyclopropyl group, a methylidene group, and a sulfinamide functional group, which contribute to its reactivity and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(cyclopropylmethylidene)-2-methylpropane-2-sulfinamide typically involves the reaction of cyclopropylmethylamine with a sulfinylating agent under controlled conditions. One common method is the reaction of cyclopropylmethylamine with a sulfinyl chloride, such as methanesulfinyl chloride, in the presence of a base like triethylamine. The reaction is carried out at low temperatures to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of ®-N-(cyclopropylmethylidene)-2-methylpropane-2-sulfinamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

®-N-(cyclopropylmethylidene)-2-methylpropane-2-sulfinamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfinamide group to a sulfide.

    Substitution: The cyclopropyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

®-N-(cyclopropylmethylidene)-2-methylpropane-2-sulfinamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-N-(cyclopropylmethylidene)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The sulfinamide group can form hydrogen bonds and interact with active sites of enzymes or receptors, modulating their activity. The cyclopropyl group may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(cyclopropylmethylidene)-2-methylpropane-2-sulfinamide: Lacks the ®-configuration.

    N-(cyclopropylmethylidene)-2-methylpropane-2-sulfonamide: Contains a sulfonamide group instead of a sulfinamide group.

    N-(cyclopropylmethylidene)-2-methylpropane-2-thioamide: Contains a thioamide group instead of a sulfinamide group.

Uniqueness

®-N-(cyclopropylmethylidene)-2-methylpropane-2-sulfinamide is unique due to its specific stereochemistry ®-configuration, which can influence its reactivity and interactions with biological targets. The presence of the sulfinamide group also imparts distinct chemical properties compared to similar compounds with different functional groups.

Properties

Molecular Formula

C8H15NOS

Molecular Weight

173.28 g/mol

IUPAC Name

(R)-N-(cyclopropylmethylidene)-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C8H15NOS/c1-8(2,3)11(10)9-6-7-4-5-7/h6-7H,4-5H2,1-3H3/t11-/m1/s1

InChI Key

RJWKIBPXFVCJQH-LLVKDONJSA-N

Isomeric SMILES

CC(C)(C)[S@@](=O)N=CC1CC1

Canonical SMILES

CC(C)(C)S(=O)N=CC1CC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.